

Application Notes and Protocols for the Synthesis of Integracin B Analogs

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Compound of Interest

Compound Name: *Integracin B*

Cat. No.: *B608110*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of **Integracin B** and its analogs, potent inhibitors of HIV-1 integrase. The protocols are based on the successful total synthesis which utilizes a key oxidative dearomatization cascade.

Introduction

Integracin B is a natural product that has garnered significant interest due to its potent inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication. The complex tetracyclic core of **Integracin B** has presented a synthetic challenge. However, a concise and efficient total synthesis has been developed, enabling the generation of various analogs for structure-activity relationship (SAR) studies. This document outlines the key synthetic methods and provides detailed protocols for researchers in the field of medicinal chemistry and drug development. The core of the synthetic strategy involves an Oxone-mediated oxidative dearomatization of a benzofuran precursor, which triggers an intramolecular [4+2] cycloaddition to construct the characteristic bridged ketal system of the integrastatin core.^{[1][2][3]}

Data Presentation: Synthesis and Activity of Integracin B Analogs

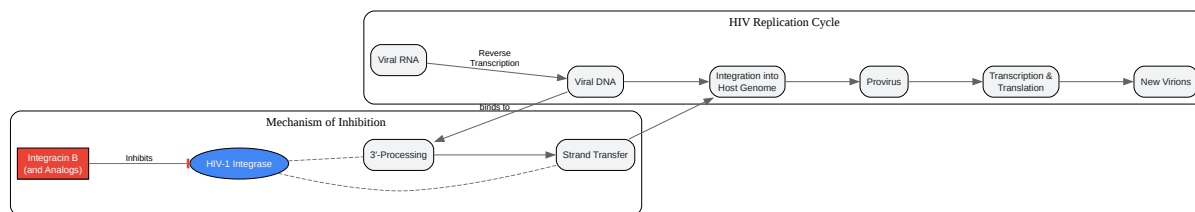
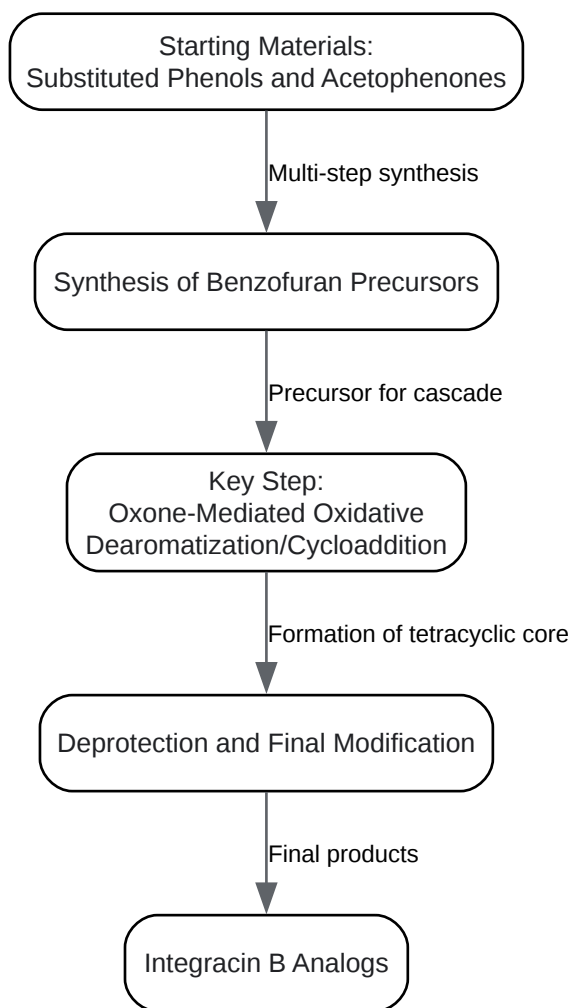
The following table summarizes the yield of various synthesized **Integracin B** analogs and their corresponding in vitro activity against HIV-1 integrase.

Analog	R1	R2	R3	Overall Yield (%)	HIV-1 Integrase IC50 (μM)
Integracin B	OMe	H	Me	17.9	0.5
Analog 1	H	H	Me	21.2	1.2
Analog 2	OMe	Cl	Me	15.5	0.8
Analog 3	OMe	H	Et	16.8	0.7
Analog 4	OMe	OMe	Me	14.1	0.4
Analog 5	H	OMe	Me	19.7	0.9

Experimental Protocols

General Synthetic Workflow

The synthesis of **Integracin B** analogs follows a convergent route, with the key step being the oxidative dearomatization-cycloaddition cascade. The general workflow is depicted below.



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References

- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
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